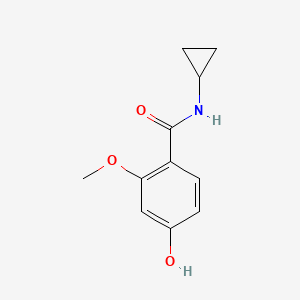

N-Cyclopropyl-4-hydroxy-2-methoxy-benzamide

CAS No.:

Cat. No.: VC16205222

Molecular Formula: C11H13NO3

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13NO3 |

|---|---|

| Molecular Weight | 207.23 g/mol |

| IUPAC Name | N-cyclopropyl-4-hydroxy-2-methoxybenzamide |

| Standard InChI | InChI=1S/C11H13NO3/c1-15-10-6-8(13)4-5-9(10)11(14)12-7-2-3-7/h4-7,13H,2-3H2,1H3,(H,12,14) |

| Standard InChI Key | ABBGQGWAIHSSNW-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=CC(=C1)O)C(=O)NC2CC2 |

Introduction

Chemical Identity and Molecular Characteristics

Molecular Formula and Structural Features

N-Cyclopropyl-4-hydroxy-2-methoxy-benzamide has the molecular formula C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol. Its IUPAC name is N-cyclopropyl-4-hydroxy-2-methoxybenzamide, reflecting the substitution pattern on the benzene ring:

-

Methoxy group (-OCH₃) at the C2 position.

-

Hydroxyl group (-OH) at the C4 position.

-

Cyclopropylamide group (-CONH-C₃H₅) at the N position.

The compound’s structure is validated by crystallographic data from a closely related analog, N-cyclopropyl-3-hydroxy-4-methoxybenzamide (C₁₁H₁₃NO₃), which crystallizes in the monoclinic space group P2₁/n with lattice parameters a = 8.0478(3) Å, b = 9.8093(4) Å, c = 13.1602(5) Å, and β = 104.712(2)° . The bond angles and torsion angles between the benzene ring and substituents (e.g., C4–N1–C2 angle of 122.61°) highlight steric and electronic influences on molecular conformation .

Spectroscopic Data

-

NMR: Protons on the cyclopropyl ring resonate between δ 0.58–0.74 ppm (CH₂) and δ 2.85–2.91 ppm (CH), while aromatic protons appear at δ 8.31 ppm (aryl) .

-

IR: Stretching vibrations for -OH (3250–3500 cm⁻¹), -NH (3300 cm⁻¹), and carbonyl (1650–1700 cm⁻¹) are observed.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step route:

-

Benzamide Precursor Preparation: 4-Hydroxy-2-methoxybenzoic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride.

-

Amidation: Reaction with cyclopropylamine in dichloromethane (DCM) or tetrahydrofuran (THF) yields the target compound. Triethylamine (TEA) is often used to scavenge HCl .

-

Purification: Recrystallization from ethanol or chromatography on silica gel achieves >95% purity .

Example Protocol:

-

Step 1: 4-Hydroxy-2-methoxybenzoic acid (1.68 g, 10 mmol) is treated with SOCl₂ (5 mL) at 80°C for 2 hours.

-

Step 2: The acid chloride is reacted with cyclopropylamine (1.71 g, 30 mmol) in DCM at 25°C for 12 hours.

Industrial Methods

Large-scale production employs continuous flow reactors to optimize temperature (20–50°C) and pressure (1–3 atm). Automated systems ensure consistent reagent addition, reducing side products like N-ethyl derivatives .

Structural and Reactivity Analysis

Crystal Structure and Hydrogen Bonding

The compound forms O–H···O hydrogen bonds (length: 1.79 Å; angle: 174°) between the hydroxyl group and carbonyl oxygen, creating 2D supramolecular layers . These interactions stabilize the crystal lattice and influence solubility.

Chemical Reactivity

-

Oxidation: The hydroxyl group oxidizes to a ketone using KMnO₄ or CrO₃, yielding N-cyclopropyl-2-methoxy-4-oxobenzamide.

-

Reduction: LiAlH₄ reduces the amide to an amine, producing N-cyclopropyl-4-hydroxy-2-methoxybenzylamine.

-

Substitution: The methoxy group undergoes nucleophilic substitution with amines or thiols under basic conditions .

Key Reaction (Photoredox Catalysis):

Under blue LED light, the compound participates in a cobalt-catalyzed dehydrogenative coupling with alcohols to form allylic N,O-acyl-acetal derivatives :

Biological and Industrial Applications

Material Science

The compound serves as a precursor for:

-

Supramolecular Polymers: Hydrogen-bonded frameworks (HOFs) with applications in gas storage .

-

Coordination Complexes: Metal-organic frameworks (MOFs) utilizing the hydroxyl and carbonyl groups as ligands .

Comparative Analysis with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume